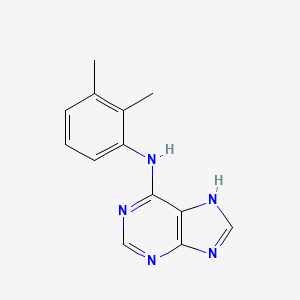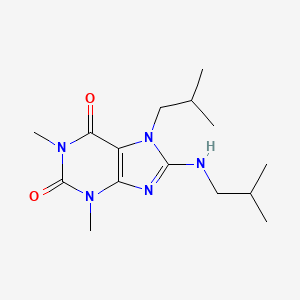
DM4-Sme
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DM4-SMe 是抗体药物偶联物的细胞毒性成分,也是抗体美登素偶联物和微管蛋白抑制剂的代谢产物。它可以通过二硫键或硫醚键稳定,这些键与抗体结合。 这种化合物以其对微管蛋白的强抑制活性而闻名,使其成为癌症研究中的宝贵工具 .
作用机制
DM4-SMe 通过抑制微管蛋白发挥作用,微管蛋白是细胞分裂必不可少的蛋白质。该化合物与微管蛋白结合,阻止其聚合成微管,而微管是细胞分裂所必需的。 这种抑制导致快速分裂的细胞的细胞周期停滞和凋亡,使其成为癌症研究中的有效工具 .
生化分析
Biochemical Properties
DM4-Sme plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as this compound is a potent tubulin inhibitor . This means that this compound can prevent the polymerization of tubulin into microtubules, a crucial process in cell division.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the formation of the mitotic spindle, which is essential for cell division . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and ultimately cell death .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with tubulin, a globular protein that is the main constituent of microtubules . By inhibiting tubulin polymerization, this compound prevents the formation of the mitotic spindle, thereby disrupting cell division . This can lead to changes in gene expression and induce apoptosis, or programmed cell death .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of tubulin and microtubules . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
It is likely that this compound, as a tubulin inhibitor, is localized to areas of the cell where tubulin is abundant and microtubule formation occurs .
准备方法
合成路线和反应条件
DM4-SMe 通过一系列化学反应合成,涉及美登素衍生物的修饰反应条件通常需要精确控制温度、pH 值和溶剂组成,以确保获得所需的产物 .
工业生产方法
This compound 的工业生产涉及使用优化反应条件进行大规模合成,以最大限度地提高产量和纯度。该过程包括使用高效液相色谱 (HPLC) 进行纯化和质量控制。 然后在特定条件下稳定和储存该化合物,以保持其活性 .
化学反应分析
反应类型
DM4-SMe 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成不同的氧化产物。
还原: 还原反应可以修饰硫甲基,影响化合物的活性。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
从这些反应中形成的主要产物包括 this compound 的修饰衍生物,具有改变的生物活性和稳定性。 这些产物通常用于进一步研究,以探索新的治疗应用 .
科学研究应用
DM4-SMe 具有广泛的科学研究应用,包括:
化学: 用作研究微管蛋白抑制机制和化学修饰对生物活性的影响的工具。
生物学: 用于细胞生物学研究,以研究微管蛋白抑制对细胞分裂和增殖的影响。
医学: 用于开发抗体药物偶联物,用于靶向癌症治疗,利用其强大的细胞毒性作用。
相似化合物的比较
属性
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLNAIFGVAUBEJ-SIDGEOBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSC)C)\C)OC)(NC(=O)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56ClN3O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2878551.png)
![2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2878552.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2878553.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2878554.png)
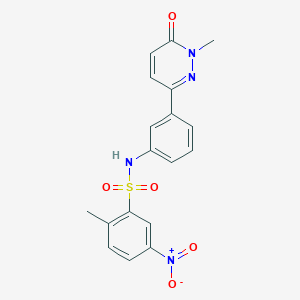
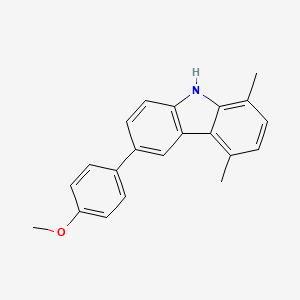
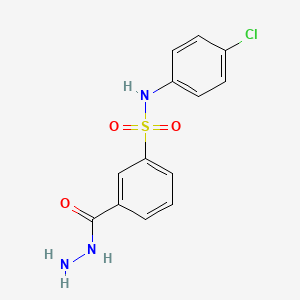


![2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE](/img/structure/B2878567.png)
![2-[(2,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B2878568.png)
